
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of 4-chlorophenyl derivatives with ethyl and propyl substituents under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: A compound with a similar 4-chlorophenyl group but different substituents and ring structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic ring but different functional groups and biological activities.
Uniqueness
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6413-58-7 |
|---|---|
Formule moléculaire |
C15H21ClO2 |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H21ClO2/c1-3-5-14-11(4-2)10-17-15(18-14)12-6-8-13(16)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3 |
Clé InChI |
GLRCLHQXANUGSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(COC(O1)C2=CC=C(C=C2)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


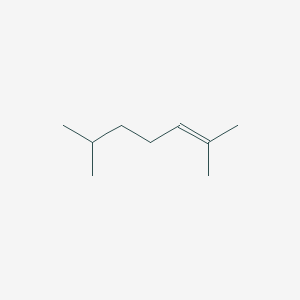
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
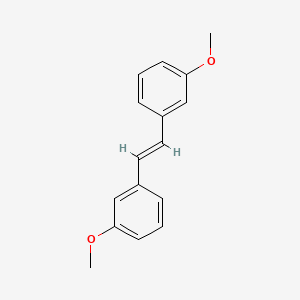
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)

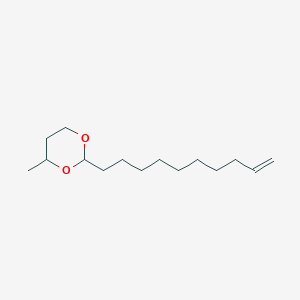
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)

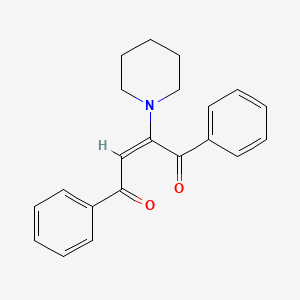
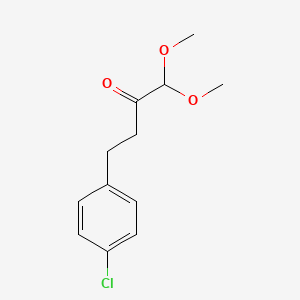
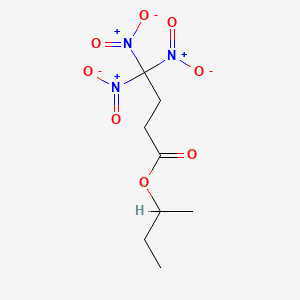
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
